

Thioquinapiperifil stock solution preparation

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Compound Focus: Thioquinapiperifil

CAS No.: 220060-39-9

Cat. No.: S545254

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Chemical Profile of Thioquinapiperifil

Thioquinapiperifil is a potent, selective, and non-competitive inhibitor of Phosphodiesterase-5 (PDE-5). The compound is typically available in two forms: the free base and the dihydrochloride salt. The salt form is generally recommended for biological assays due to its superior solubility in aqueous solutions [1].

The table below summarizes the key chemical and biological characteristics of both forms.

Property	Thioquinapiperifil (Free Base)	Thioquinapiperifil Dihydrochloride
CAS Number	220060-39-9 [1] [2] [3]	204077-66-7 [4] [5] [6]
Molecular Formula	C ₂₄ H ₂₈ N ₆ OS [1] [2] [3]	C ₂₄ H ₃₀ Cl ₂ N ₆ OS [5] [7]
Molecular Weight	448.58 g/mol [1] [2] [3]	521.51 g/mol [5] [7]
Biological Target	Phosphodiesterase-5 (PDE-5) [5] [1] [2]	Phosphodiesterase-5 (PDE-5) [4] [5]
PDE-5 IC ₅₀	0.074 nM [1] [2] [3]	0.074 nM [4] [5]

Property	Thioquinapiperifil (Free Base)	Thioquinapiperifil Dihydrochloride
Primary Application	Research on sexual enhancement and maturation; found as an adulterant in dietary supplements [5] [8] [1]	Research on sexual enhancement and maturation [4] [5]
Form	Solid (powder) [2]	Solid [4]
Storage	-20°C (powder, 3 years); -80°C (in solvent, 6 months) [2]	-20°C (powder, 3 years); -80°C (in solvent, 1 year) [4]

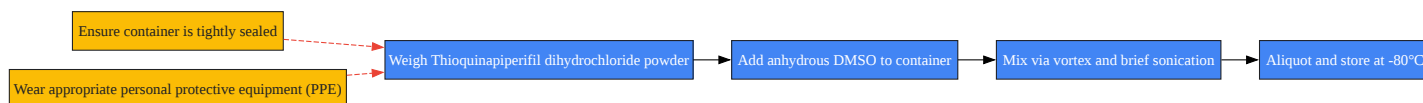
Stock Solution Preparation & Formulation

The following protocols are consolidated from supplier recommendations for the **dihydrochloride salt**, which is commonly used for *in vitro* and *in vivo* studies due to its better solubility [4] [5] [2].

Concentrated Stock Solution (for *in vitro* use)

This stock is designed for dilution in cell culture media or buffers for *in vitro* assays.

- **Recommended Solvent: DMSO** [4] [5] [2].
- **Solubility:** ≥ 112.5 mg/mL in DMSO (approximately 215.7 mM) [4]. Another source suggests a solubility of 125 mg/mL (239.69 mM) [5].
- **Preparation Workflow:**



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- **Preparation Table:**

Target Concentration	Amount to Dissolve (for 1 mL solution)	Notes
10 mM	5.22 mg	A common concentration for a master stock.
50 mM	26.08 mg	A highly concentrated stock for high-dose assays.
100 mg/mL	100 mg	Useful for studies requiring high absolute amounts.

> **Note:** DMSO is hygroscopic. Using dry DMSO and ensuring tight container seals helps prevent water absorption, which can affect the solution's stability and concentration over time [4]. Sonication is recommended to ensure the powder is fully dissolved [4].

Working Solution Formulations (for in vivo use)

For animal studies, the concentrated DMSO stock must be diluted into a biocompatible solvent system. The following validated formulations are recommended [4] [5] [2].

- **Formulation 1: For Intraperitoneal (IP), Intravenous (IV), Intramuscular (IM), or Subcutaneous (SC) Injection**
 - **Composition:** 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [4] [5].
 - **Preparation:**
 - Sequentially add 100 μ L of 100 mg/mL DMSO stock solution to 400 μ L PEG300. Mix well.
 - Add 50 μ L Tween 80 and mix until clear.
 - Finally, add 450 μ L saline slowly while mixing. The final concentration will be 10 mg/mL.
 - Prepare freshly and use immediately for optimal results [4] [5].
- **Formulation 2: For Oral Administration (Gavage)**
 - **Composition:** Suspension in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [2].
 - **Preparation:**
 - Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of purified water.

- Slowly add the weighed **Thioquinapiperifil** powder or a concentrated DMSO stock (<5% final volume) to the 0.5% CMC-Na solution while vortexing or stirring.
- Continue mixing to form a uniform suspension [2].

Experimental Protocols & Applications

Thioquinapiperifil has been utilized in specific pharmacological experiments. The methodologies from key studies are detailed below.

Protocol: Inhibition of Platelet Aggregation In Vitro [4] [5]

This assay demonstrates the compound's ability to increase cGMP levels, a key mechanism of PDE-5 inhibitors.

- **1. Preparation:** Isolate platelets from fresh blood using standard centrifugation procedures. Resuspend the platelets in a suitable buffer.
- **2. Dosing:**
 - Prepare **Thioquinapiperifil** working solutions in buffer from the DMSO stock (keep final DMSO concentration constant and low, e.g., <0.1%).
 - Treat platelet suspensions with **Thioquinapiperifil** at a concentration range of **0.1 to 10 μM** .
 - Include a vehicle control (buffer with same DMSO concentration) and a positive control (e.g., another known PDE-5 inhibitor).
- **3. Incubation & Measurement:**
 - Pre-incubate the platelets with the compound for a set time (e.g., 5 minutes).
 - Induce aggregation using an agonist like collagen or ADP.
 - Monitor the aggregation response using a platelet aggregometer, which measures changes in light transmission.
- **Expected Outcome:** **Thioquinapiperifil** inhibits platelet aggregation in a concentration-dependent manner. Higher concentrations (1-10 μM) are required for efficacy in the absence of nitric oxide donors [4] [5].

Protocol: cGMP Measurement in Cellular Assays [4] [5]

This assay directly measures the intracellular second messenger whose levels are elevated by PDE-5 inhibition.

- **1. Cell Culture:** Use relevant cell lines, such as those expressing PDE-5.
- **2. Treatment:**
 - Stimulate cells with a reagent (e.g., a nitric oxide donor) to activate guanylyl cyclase and produce cGMP.
 - Co-treat the cells with **Thioquinapiperifil**. A concentration of **10 μM** has been shown to significantly increase cGMP levels [4] [5].
- **3. Termination & Extraction:** After a short incubation (e.g., 5 minutes), lyse the cells to halt enzymatic activity and extract cGMP.
- **4. Quantification:** Measure cGMP levels in the cell lysates using a commercial cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
- **Expected Outcome:** Cells treated with **Thioquinapiperifil** will show a statistically significant increase in cGMP levels compared to vehicle-treated controls. Reported levels can reach around **0.95 \pm 0.17 pmol/ 10^8 cells** after 5 minutes of incubation [4] [5].

Critical Notes for Researchers

- **Solubility and Stability:** The dihydrochloride salt offers improved solubility in aqueous systems. Always store stock solutions as recommended, and avoid repeated freeze-thaw cycles to maintain stability [4] [2].
- **Hazard Considerations:** The compound is classified as harmful if swallowed (H302) and very toxic to aquatic life (H410). Always refer to the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) [9].
- **Analytical Verification:** When used in research, especially in complex matrices like dietary supplements, analytical techniques like LC-MS/MS are employed for confirmation and quantification [8] [10].
- **Bioactivity Equivalence:** At equivalent molar concentrations, both the salt and free base forms are expected to show comparable biological activity, though the salt form is preferred for practical handling in the lab [1].

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